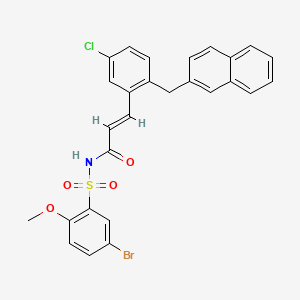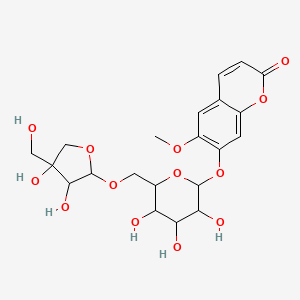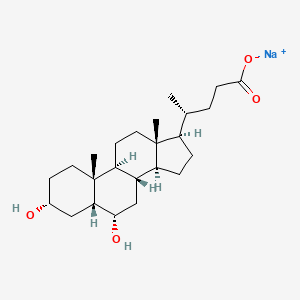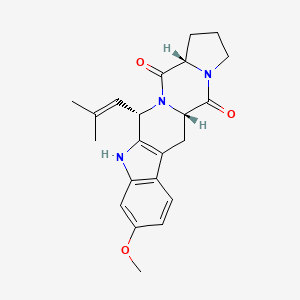
Fumitremorgin C
描述
Fumitremorgin C is an organic heteropentacyclic compound that belongs to the class of mycotoxic indole alkaloids. It is produced by several fungi, including Aspergillus fumigatus and Neosartorya fischeri . This compound is known for its potent and specific inhibition of the breast cancer resistance protein, making it a valuable tool in cancer research .
科学研究应用
Fumitremorgin C has several scientific research applications, including:
Cancer Research: It is used as a chemosensitizing agent to reverse multidrug resistance in cancer cells by inhibiting the breast cancer resistance protein.
Osteoarthritis Research: It has been shown to alleviate inflammation and extracellular matrix degradation in osteoarthritis models.
Pharmacological Studies: It serves as a pharmacological probe to study the function and inhibition of the breast cancer resistance protein.
作用机制
Target of Action
Fumitremorgin C (FTC) is a potent and specific chemosensitizing agent that primarily targets the Breast Cancer Resistance Protein (BCRP/ABCG2) . BCRP is a member of the ATP-binding cassette (ABC) transporters, which are known to confer multidrug resistance and affect the bioavailability of different drugs .
Mode of Action
FTC acts as a potent and specific inhibitor of BCRP . It reverses multidrug resistance mediated by BCRP and increases the cytotoxicity of several anticancer agents in vitro . The inhibition of BCRP by FTC leads to an increase in the intracellular concentration of drugs, thereby enhancing their efficacy .
Biochemical Pathways
FTC affects several biochemical pathways. It has been shown to suppress the activity of NF-κB , intracellular reactive oxygen species level , and the Mitogen-Activated Protein Kinase (MAPK) pathway . These pathways play crucial roles in inflammation, cell proliferation, and survival. By inhibiting these pathways, FTC can attenuate the formation and function of osteoclasts, reduce inflammatory release, and alleviate conditions like osteoarthritis .
Pharmacokinetics
The pharmacokinetics of FTC have been studied in animal models. FTC is widely distributed in all tissues assayed with highest concentrations found in lungs, liver, and kidney . Less than 2% of the administered dose is recovered in the urine and feces after 24 hours, suggesting hepatic metabolism as a primary mechanism of elimination . FTC is soluble in ethanol, methanol, DMF, or DMSO, but it has poor water solubility .
Result of Action
FTC has been shown to restore the cell viability of cells injured by Advanced Glycation End products (AGE). It alleviates inflammation and extracellular matrix degradation in AGE-induced cells . The expression of SIRT1, which is decreased by AGE, is recovered upon FTC treatment . FTC also significantly attenuates osteoclast formation and function .
Action Environment
FTC is a mycotoxin extracted from Aspergillus fumigatus, a ubiquitous saprophytic mold able to grow on a diversity of material ranging from decayed organic matter in the environment to space station cupolas
生化分析
Biochemical Properties
Fumitremorgin C interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit BCRP/ABCG2 (breast cancer resistance protein/ATP-binding cassette G2) multidrug transport activity . This interaction with BCRP/ABCG2 is significant as it influences the efficacy of certain drugs, particularly in the context of cancer treatment .
Cellular Effects
This compound has been shown to significantly attenuate osteoclast formation and function at concentrations from 2.5 to 10 µM . It suppresses the activity of NF-κB, intracellular reactive oxygen species level, and MAPK pathway . Additionally, this compound reverses resistance mediated by BCRP in vitro, making it a pharmacological probe for the expression and molecular action of this transporter .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the ATPase and multidrug resistance activity of BCRP/ABCG2 without affecting the activity of MDR1 . This selective inhibition allows this compound to reverse drug resistance in certain cell lines .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, at a dosage not efficacious in wild-type animals, this compound treatment ameliorated clinical EAE in abcg2-knockout mice .
Metabolic Pathways
The biosynthesis pathway of this compound involves several different enzymes. FtmA is a nonribosomal peptide synthase. Both FtmB and FtmH are prenyltransferase. Three different cytochrome P450 monooxygenases involved in the biosynthesis of this compound are FtmC, FtmE, and FtmG .
Transport and Distribution
This compound is widely distributed in all tissues assayed with highest concentrations found in lungs, liver, and kidney in decreasing order, respectively . It is thought to be primarily eliminated through hepatic metabolism .
Subcellular Localization
It is known that the breast cancer resistance protein (BCRP/ABCG2), which this compound interacts with, localizes to the nucleus in glioblastoma multiforme cells .
准备方法
Synthetic Routes and Reaction Conditions: Fumitremorgin C can be synthesized through a series of complex organic reactions. The synthesis typically involves the construction of the indole alkaloid core, followed by various functional group modifications. One common approach is the use of tryptophan and proline as starting materials, which undergo cyclization and prenylation reactions to form the diketopiperazine core .
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its complex structure and the challenges associated with large-scale synthesis. fermentation processes using fungal strains such as Aspergillus fumigatus have been explored for the production of this compound .
化学反应分析
Types of Reactions: Fumitremorgin C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, such as converting ketones to alcohols.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions include epoxidized derivatives, reduced forms of the compound, and substituted analogs .
相似化合物的比较
Verruculogen: Another indole alkaloid produced by Aspergillus fumigatus, known for its neurotoxic effects.
Fumitremorgin B: A structurally related compound with similar biological activities.
Fumagillin: An antibiotic and anti-angiogenic compound produced by Aspergillus fumigatus.
Uniqueness: Fumitremorgin C is unique due to its specific inhibition of the breast cancer resistance protein, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in cancer research and drug development .
属性
IUPAC Name |
(1S,12S,15S)-7-methoxy-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-12(2)9-18-20-15(14-7-6-13(28-3)10-16(14)23-20)11-19-21(26)24-8-4-5-17(24)22(27)25(18)19/h6-7,9-10,17-19,23H,4-5,8,11H2,1-3H3/t17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEYVIGIPJSTOR-FHWLQOOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328045 | |
| Record name | Fumitremorgin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fumitremorgin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
118974-02-0 | |
| Record name | Fumitremorgin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118974-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 719655 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118974020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fumitremorgin C | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fumitremorgin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fumitremorgin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
259.5 - 260.5 °C | |
| Record name | Fumitremorgin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Fumitremorgin C is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a multidrug transporter involved in cellular detoxification and multidrug resistance. [, ]
ANone: this compound binds to BCRP and blocks its ability to efflux substrates, leading to increased intracellular accumulation of these substrates. []
ANone: By inhibiting BCRP, this compound can:
- Reverse multidrug resistance in cancer cells. []
- Increase the oral bioavailability of BCRP substrate drugs. []
- Enhance the efficacy of chemotherapeutic agents. [, , ]
ANone: While this compound displays high specificity for BCRP, some studies suggest interactions with other ABC transporters, though with lower potency. [, ]
ANone: Research indicates this compound can influence signaling pathways like NF-κB and MAPK, contributing to its effects on inflammation and extracellular matrix degradation. []
ANone: this compound's molecular formula is C32H39N3O5, and its molecular weight is 545.68 g/mol.
ANone: Structural elucidation of this compound heavily relies on:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) [, ]
- Mass Spectrometry (MS) [, ]
- Circular Dichroism (CD) spectroscopy []
ANone: Collection of blood into sodium fluoride-containing tubes and maintaining samples on ice during processing can prevent this compound degradation by mouse plasma esterases. []
ANone: this compound is not known to have catalytic properties. Its primary mode of action is through binding and inhibiting BCRP.
ANone: Yes, molecular docking studies have been performed to investigate this compound's interactions with potential protein targets and understand its structure-activity relationship. [, ]
ANone: Studies involving this compound analogs revealed that the tetracyclic structure is crucial for potent ABCG2 inhibition. The 3S,6S,12aS configuration confers greater potency and specificity for ABCG2 compared to other ABC transporters like ABCB1 and ABCC1. []
ANone: While potent Ko family this compound analogs possess an ester linkage in their side-chain, this makes them chemically and metabolically less stable. Research focuses on developing analogs without ester linkages while retaining potency and specificity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


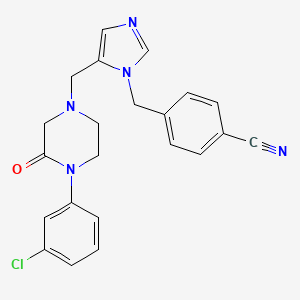
![N-[(2R,3S)-1-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)
![2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1674104.png)

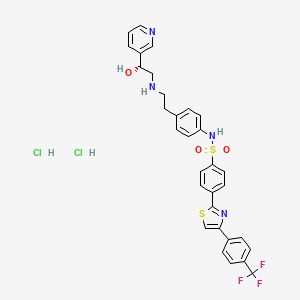
![N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B1674107.png)
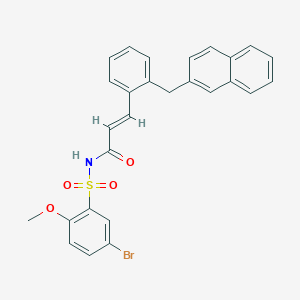
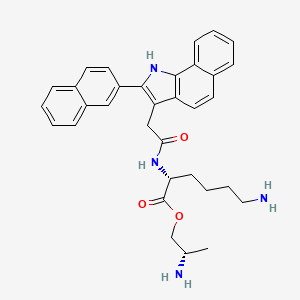
![3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1674112.png)
![Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-](/img/structure/B1674113.png)
